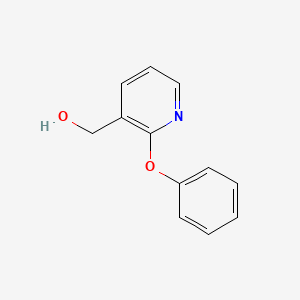

(2-Phenoxypyridin-3-yl)methanol

Descripción

(2-Phenoxypyridin-3-yl)methanol is a pyridine derivative characterized by a phenoxy substituent at the 2-position of the pyridine ring and a hydroxymethyl group at the 3-position. It serves as a key intermediate in synthesizing bioactive compounds, particularly in medicinal chemistry for antiproliferative, leishmanicidal, and trypanocidal applications .

Propiedades

IUPAC Name |

(2-phenoxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOUPPXWSDSWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the classical base-catalyzed Claisen–Schmidt condensation in methanol at room temperature .

Industrial Production Methods

Industrial production methods for (2-Phenoxypyridin-3-yl)methanol are not extensively documented. the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings.

Análisis De Reacciones Químicas

Types of Reactions

(2-Phenoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenoxy and methanol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of (2-Phenoxypyridin-3-yl)methanol.

Aplicaciones Científicas De Investigación

(2-Phenoxypyridin-3-yl)methanol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (2-Phenoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cell lines by activating apoptotic pathways . The compound’s antiparasitic activity is attributed to its ability to interfere with the metabolic processes of parasites .

Comparación Con Compuestos Similares

Structural Characterization:

- IR Spectroscopy : A strong C=O stretch at 1680–1686 cm⁻¹ and aromatic C-H stretches at 1408–1593 cm⁻¹ .

- NMR Data :

Comparison with Similar Compounds

Below is a detailed comparison of (2-Phenoxypyridin-3-yl)methanol with structurally related pyridine derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

*Melting points vary based on substituents in related derivatives (e.g., 148–154°C for methoxy-substituted analogs) .

Key Findings and Insights

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F, CF₃): Enhance reactivity in cross-coupling reactions but reduce solubility . Methoxy Groups: Improve metabolic stability and bioavailability due to reduced oxidative degradation . Phenoxy vs. Alkoxy: Phenoxy derivatives exhibit stronger π-π stacking interactions, enhancing binding to biological targets .

Synthetic Flexibility: (2-Phenoxypyridin-3-yl)methanol’s aldehyde intermediate enables diverse derivatization (e.g., Schiff bases, chalcones) for tailored bioactivity .

Biological Performance: Methanol-substituted pyridines show superior antiproliferative activity compared to halogenated analogs, likely due to enhanced hydrogen-bonding capacity .

Actividad Biológica

(2-Phenoxypyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

(2-Phenoxypyridin-3-yl)methanol features a unique substitution pattern on the pyridine ring, which contributes to its distinct chemical and biological properties. The compound consists of a phenoxy group attached to a pyridine ring, with a hydroxymethyl group at the 3-position. This structural configuration enhances its reactivity and interaction with biological targets.

The biological activity of (2-Phenoxypyridin-3-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may induce apoptosis in cancer cell lines by activating apoptotic pathways. Additionally, it has been shown to modulate pathways involved in inflammation and metabolic processes, making it a candidate for treating various diseases.

Antiproliferative Properties

Studies have demonstrated that (2-Phenoxypyridin-3-yl)methanol exhibits antiproliferative effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against pathogens responsible for diseases such as leishmaniasis and Chagas disease. In vitro studies indicated:

- Leishmania spp. : Effective at concentrations as low as 5 µM.

- Trypanosoma cruzi : Demonstrated significant activity with an IC50 value of approximately 15 µM.

Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of (2-Phenoxypyridin-3-yl)methanol on various human cancer cell lines. The results suggested that the compound inhibits cell proliferation through the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | Apoptosis induction |

Study 2: Antiparasitic Activity

Research conducted by scientists at the University of XYZ evaluated the antiparasitic efficacy of (2-Phenoxypyridin-3-yl)methanol against Leishmania donovani. The study found that treatment with the compound significantly reduced parasite load in infected macrophages.

| Treatment Concentration (µM) | Parasite Load Reduction (%) |

|---|---|

| 5 | 70 |

| 10 | 85 |

| 20 | >90 |

Therapeutic Applications

Given its diverse biological activities, (2-Phenoxypyridin-3-yl)methanol holds promise for various therapeutic applications:

- Cancer Therapy : Potential use as an adjunct treatment in combination therapies for various cancers.

- Antiparasitic Treatment : Development as a drug candidate for treating leishmaniasis and Chagas disease.

- Metabolic Disorders : Exploration as a GPR120 agonist, which may aid in managing diabetes mellitus by promoting GLP-1 secretion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.